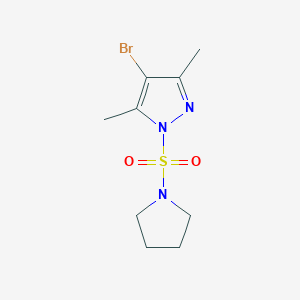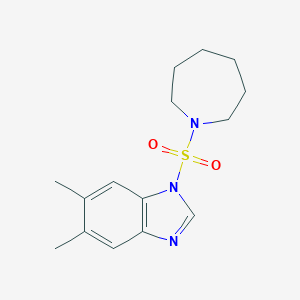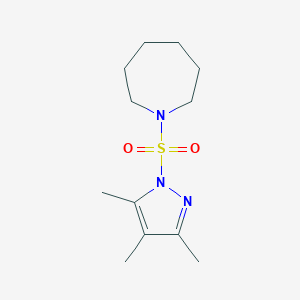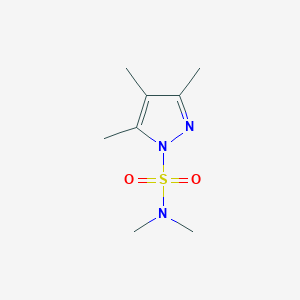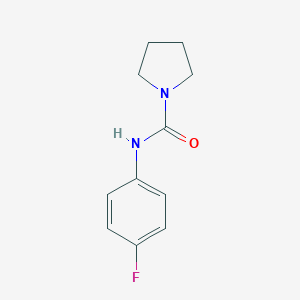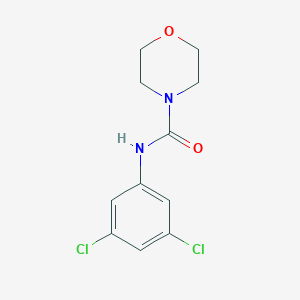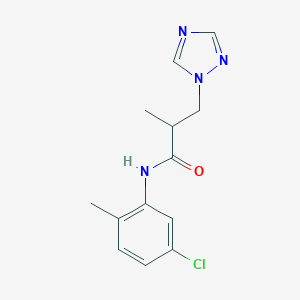
N-(5-chloro-2-methylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide, also known as CMT-3, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CMT-3 is a triazole-based compound that belongs to the family of non-steroidal anti-inflammatory drugs (NSAIDs).
科学研究应用
N-(5-chloro-2-methylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide has been extensively studied for its potential applications in various fields such as cancer research, bone regeneration, and dental research. In cancer research, N-(5-chloro-2-methylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and prostate cancer cells. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
In bone regeneration research, N-(5-chloro-2-methylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide has been shown to promote the differentiation of osteoblasts, which are cells responsible for bone formation. It has also been shown to enhance the mineralization of bone tissue.
In dental research, N-(5-chloro-2-methylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide has been shown to inhibit the growth of bacteria that cause dental caries and periodontal disease. It has also been shown to promote the mineralization of dental tissue.
作用机制
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in various physiological processes such as inflammation, pain, and fever. By inhibiting COX enzymes, N-(5-chloro-2-methylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain, promote bone regeneration, and inhibit the growth of cancer cells and bacteria that cause dental caries and periodontal disease.
实验室实验的优点和局限性
One of the advantages of using N-(5-chloro-2-methylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide in lab experiments is its ability to inhibit the growth of cancer cells and bacteria that cause dental caries and periodontal disease. This makes it a promising candidate for the development of new cancer treatments and dental products. However, one of the limitations of using N-(5-chloro-2-methylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and safety of N-(5-chloro-2-methylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide.
未来方向
There are several future directions for the research of N-(5-chloro-2-methylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide. One direction is to further investigate its potential applications in cancer research, bone regeneration, and dental research. Another direction is to develop new formulations of N-(5-chloro-2-methylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide that can enhance its efficacy and reduce its toxicity. Additionally, further studies are needed to determine the optimal dosage and safety of N-(5-chloro-2-methylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide in humans.
Conclusion:
In conclusion, N-(5-chloro-2-methylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide is a triazole-based compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been shown to inhibit the growth of cancer cells, promote bone regeneration, and inhibit the growth of bacteria that cause dental caries and periodontal disease. Further studies are needed to determine the optimal dosage and safety of N-(5-chloro-2-methylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide in humans.
合成方法
The synthesis of N-(5-chloro-2-methylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide involves the reaction between 5-chloro-2-methylbenzoic acid and 2-methyl-3-(1H-1,2,4-triazol-1-yl)propan-1-ol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The resulting product is then purified using column chromatography to obtain pure N-(5-chloro-2-methylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide.
属性
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-methyl-3-(1,2,4-triazol-1-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O/c1-9-3-4-11(14)5-12(9)17-13(19)10(2)6-18-8-15-7-16-18/h3-5,7-8,10H,6H2,1-2H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEHEPFVOSVJBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(C)CN2C=NC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


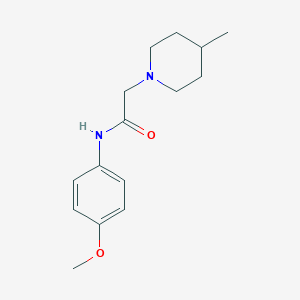

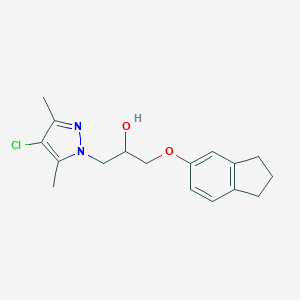
![5,6-dimethyl-1-(pyrrolidin-1-ylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B500209.png)
